Proteolytic Stability: β-Homoarginine vs. α-Arginine in a Thrombin Inhibitor
The incorporation of β-homoarginine at the scissile bond of a thrombin inhibitor confers significant proteolytic stability compared to an α-arginine-containing analog [1]. The X-ray crystallographic analysis reveals a structural shift that prevents enzymatic cleavage. This stabilization is directly attributable to the β-amino acid backbone, a feature distinct from standard α-amino acids [1].
| Evidence Dimension | Proteolytic stability (resistance to thrombin cleavage) |
|---|---|
| Target Compound Data | Stable; no cleavage observed. |
| Comparator Or Baseline | α-arginine-containing hirulog analog (cleaved) |
| Quantified Difference | Complete shift from cleavable to non-cleavable (qualitative, structural basis provided). |
| Conditions | X-ray crystallography at 2.3 Å resolution; active site of human α-thrombin [1]. |
Why This Matters
This structural evidence demonstrates the compound's utility for creating stable peptide-based inhibitors and probes where proteolytic degradation is a critical limitation.
- [1] Maraganore, J. M., et al. (1992). Structure of the hirulog 3-thrombin complex and nature of the S' subsites of substrates and inhibitors. Academia.edu. View Source
